6-Dimethylsulfamoyl-oxymorphone, commonly referred to as 6-Dsmb-oxymorphone, is a synthetic opioid derivative of oxymorphone. It is primarily studied for its potential analgesic properties and applications in pain management. This compound belongs to the class of opioids, which are known for their efficacy in treating moderate to severe pain but also carry a risk of addiction and other side effects.
6-Dsmb-oxymorphone is synthesized from oxymorphone, which itself is derived from thebaine, an alkaloid found in opium poppy. The structural modifications made to oxymorphone result in altered pharmacological properties, which are the focus of ongoing research.
This compound is classified under the category of synthetic opioids. Synthetic opioids are chemically manufactured substances that mimic the effects of naturally occurring opioids. 6-Dsmb-oxymorphone is specifically designed to enhance analgesic effects while potentially reducing undesirable side effects associated with traditional opioids.
The synthesis of 6-Dsmb-oxymorphone involves several chemical reactions starting from oxymorphone. The general method includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 6-Dsmb-oxymorphone is C₁₉H₂₃N₃O₃S. The compound features a complex structure typical of opioid derivatives, including multiple rings and functional groups that contribute to its biological activity.
6-Dsmb-oxymorphone undergoes various chemical reactions typical for opioids, including:
The metabolic pathways are crucial for understanding the pharmacokinetics and dynamics of 6-Dsmb-oxymorphone, influencing its efficacy and safety profile in clinical settings.
The mechanism by which 6-Dsmb-oxymorphone exerts its effects involves binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors. This binding leads to:
Research indicates that modifications at the 6-position can significantly alter receptor affinity and selectivity, potentially improving therapeutic outcomes while minimizing side effects associated with traditional opioids.
Characterization through spectroscopic methods confirms the purity and identity of 6-Dsmb-oxymorphone, ensuring that it meets pharmacological standards for research applications.
6-Dsmb-oxymorphone is primarily investigated for its potential applications in pain management therapies. Its unique properties may allow for:
6-Dsmb-oxymorphone (CAS 92398-22-6) is a semisynthetic opioid derivative with the systematic IUPAC name (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3'-methylidenespiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-oxolane]-2'-one. Its molecular formula is C₂₁H₂₃NO₅, corresponding to a molecular weight of 369.4 g/mol . The core structure retains the morphinan skeleton of oxymorphone but features a spiro-linked γ-lactone ring at the C6 position, replacing oxymorphone’s C6 ketone with a desoxo group and incorporating a 2-carboxyallyl moiety cyclized into a lactone . Stereochemical complexity arises from four chiral centers, with absolute configurations critical for opioid receptor binding. The 7aR,12bS stereochemistry preserves the morphine-like orientation essential for µ-opioid receptor (MOR) affinity [4].
Table 1: Key Identifiers of 6-Dsmb-Oxymorphone
Property | Value |
---|---|
CAS Number | 92398-22-6 |
Molecular Formula | C₂₁H₂₃NO₅ |
Molecular Weight | 369.4 g/mol |
IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3'-methylidenespiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-oxolane]-2'-one |
Canonical SMILES | CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)CC(=C)C(=O)O5 |
Isomeric SMILES | CN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)CC(=C)C(=O)O5 |
Structurally, 6-Dsmb-oxymorphone diverges from oxymorphone (C₁₇H₁₉NO₄) through:
Pharmacologically, the lactone moiety alters receptor engagement dynamics. While oxymorphone exhibits high MOR affinity (Kᵢ = 0.78 nM), 6-Dsmb-oxymorphone’s binding data suggest preserved but modulated MOR interaction due to the lactone’s rigidity [4]. Compared to 14-hydroxy analogues (e.g., oxymorphone), the C6 lactone may reduce intrinsic efficacy by constraining conformational flexibility [4].
Table 2: Structural and Receptor Binding Comparison with Key Analogues
Compound | C6 Functional Group | N17 Substituent | MOR Affinity | Key Structural Distinction |
---|---|---|---|---|
Oxymorphone | Ketone | Methyl | 0.78 nM [4] | Reference scaffold |
6-Dsmb-Oxymorphone | γ-Lactone | Methyl | Not reported | Spiro-linked lactone at C6 |
N-Phenethyl-oxymorphone | Ketone | Phenethyl | 0.08 nM [4] | N17 phenethyl enhances MOR affinity |
6α-Hydroxyoxymorphone | Hydroxyl | Methyl | ~2x morphine [7] | Polar C6 substituent |
6-Dsmb-oxymorphone displays calculated physicochemical properties indicative of moderate polarity:
Solubility remains unquantified experimentally but is anticipated to be low in aqueous media (<1 mg/mL) based on structural analogs.
Synthesis primarily starts from oxymorphone via Wolff-Kishner reduction to remove the C6 carbonyl, followed by lactonization with 2-carboxyallyl precursors . Key synthetic routes include:
Table 3: Synthetic Pathways to 6-Dsmb-Oxymorphone Derivatives
Method | Reaction Conditions | Key Intermediate | Functionalization Outcome |
---|---|---|---|
Wolff-Kishner Reduction | Hydrazine/KOH, ethylene glycol, 150°C | 6-Desoxo-oxymorphone | Removal of C6 carbonyl |
Van Leusen Homologation | TosMIC, K₂CO₃, DMSO | 6-Acrylonitrile derivative | Introduction of C6-allyl nitrile |
Lactonization | HCl, H₂O, reflux | 6-(2-Carboxyallyl) adduct | Cyclization to γ-lactone |
Emerging derivatives focus on lactone ring modifications:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7